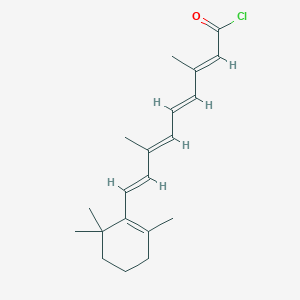

retinoyl chloride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27ClO/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3/b9-6+,12-11+,15-8+,16-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWAFSRXIGEEKA-YCNIQYBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)Cl)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53839-60-4 | |

| Record name | Vitamin A acid chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053839604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vitamin A acid chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NUK8E8CBQ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies Involving Retinoyl Chloride

Precursor Synthesis Pathways to Retinoyl Chloride

The principal and most direct method for preparing this compound is through the reaction of retinoic acid with a suitable chlorinating agent. This conversion is a standard procedure in organic chemistry for activating a carboxylic acid for subsequent nucleophilic acyl substitution reactions.

Synthesis from Retinoic Acid and Chlorinating Agents

The conversion of retinoic acid to this compound is typically achieved by treating the former with common chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). smolecule.comlibretexts.org The choice of reagent can influence reaction conditions and byproducts. For instance, when thionyl chloride is used, the byproducts are sulfur dioxide and hydrogen chloride, both of which are gases and can be easily removed from the reaction mixture. libretexts.org Oxalyl chloride also produces gaseous byproducts, including carbon dioxide, carbon monoxide, and hydrogen chloride. wikipedia.org

The reaction is generally carried out in an inert aprotic solvent, such as toluene (B28343) or N,N-dimethylformamide (DMF), to prevent unwanted side reactions. google.come3s-conferences.org To neutralize the hydrogen chloride that can be generated and to minimize potential acid-catalyzed isomerization of the polyene chain of the retinoid, a proton scavenger like pyridine (B92270) is often added to the reaction mixture. libretexts.orgnih.gov

For example, one documented procedure involves reacting all-trans-retinoic acid with thionyl chloride in anhydrous DMF at 0°C in the dark to yield the corresponding red acid chloride solution. google.com Another approach utilizes phosphorus trichloride (B1173362) (PCl₃) in toluene, with the reaction proceeding at 0°C initially and then raised to 30°C. e3s-conferences.org A study optimized this particular reaction, finding that a molar ratio of retinoic acid to PCl₃ of 1:0.7 gave a high yield of 92%. e3s-conferences.org

A milder, acid-free method for generating this compound involves the use of triphenylphosphine (B44618) and hexachloroacetone (B130050) in THF at low temperatures. nih.gov This method is particularly useful for sensitive substrates as it avoids the generation of HCl, which could otherwise cause isomerization of the retinoic acid. nih.gov

Table 1: Chlorinating Agents for this compound Synthesis

| Chlorinating Agent | Typical Solvent(s) | Additives | Key Features |

| Thionyl Chloride (SOCl₂) | N,N-Dimethylformamide (DMF), Benzene | Pyridine | Gaseous byproducts (SO₂, HCl) libretexts.orggoogle.comnih.gov |

| Oxalyl Chloride ((COCl)₂) | Methylene Chloride | None specified | Gaseous byproducts (CO₂, CO, HCl) smolecule.comgoogle.comscienceforums.net |

| Phosphorus Trichloride (PCl₃) | Toluene | None specified | Optimized ratios can lead to high yields e3s-conferences.org |

| Triphenylphosphine / Hexachloroacetone | Tetrahydrofuran (THF) | Pyridine | Mild, acid-free conditions nih.gov |

This compound as a Pivotal Synthetic Intermediate

Due to the high reactivity of the acyl chloride group, this compound is not typically isolated but is instead generated in situ and immediately used in subsequent reactions. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.

Esterification Reactions for Retinyl Ester Synthesis

This compound is a key intermediate for the synthesis of retinyl esters, which are often more stable than their carboxylic acid counterparts. The reaction involves the nucleophilic attack of an alcohol on the carbonyl carbon of this compound, leading to the formation of an ester and the elimination of hydrogen chloride.

A general method involves reacting the in situ generated this compound with an alcohol. For instance, hydroxyl-pinacolone retinoate was prepared by first chlorinating retinoic acid with PCl₃ and then reacting the resulting this compound with 1-hydroxy-3,3-dimethylbutan-2-ketone. e3s-conferences.org The presence of a base like triethylamine (B128534) is often necessary to scavenge the HCl produced during the esterification step. e3s-conferences.org

In another example, water-soluble polymer conjugates of retinoic acid have been synthesized by reacting this compound (formed using oxalyl chloride) with polyethylene (B3416737) glycol (PEG) in the presence of dimethylaminopyridine (DMAP). google.com

Amidation Reactions for N-(Retinoyl)amino Acid Derivatives

A significant application of this compound is in the synthesis of N-(retinoyl)amino acids and other retinamides. These compounds are of interest for their potential biological activities. The synthesis involves the reaction of this compound with the amino group of an amino acid or an amine.

In a typical procedure, all-trans-retinoic acid is converted to all-trans-retinoyl chloride, which is then reacted with an amino acid ester. nih.gov This method has been used to prepare the retinoyl derivatives of several amino acids, including leucine, phenylalanine, alanine, tyrosine, and glutamic acid. nih.govresearchgate.net Similarly, 13-cis-retinoyl derivatives of amino acids like leucine, phenylalanine, alanine, and glycine (B1666218) have been synthesized from 13-cis-retinoic acid. nih.gov

One patented method describes the large-scale preparation of retinoylamino phenol (B47542) compounds by first forming the acid chloride from all-trans-retinoic acid and thionyl chloride, and then reacting it with p-aminophenol. google.com This process also highlights the formation of an acyl ammonium (B1175870) salt intermediate when an organic base like triethylamine is added, which can enhance the acylation capability. google.com

Table 2: Examples of Nucleophiles Used with this compound

| Nucleophile Class | Specific Example | Product Type |

| Alcohols | 1-hydroxy-3,3-dimethylbutan-2-ketone | Retinyl Ester e3s-conferences.org |

| Alcohols | Polyethylene Glycol (PEG) | Polymer-Ester Conjugate google.com |

| Amines | p-Aminophenol | Retinamide (B29671) google.com |

| Amino Acid Esters | Leucine, Phenylalanine, Alanine esters | N-(Retinoyl)amino Acid nih.gov |

| Carboxylates | Retinoic Acid | Retinoic Acid Anhydride libretexts.org |

Other Nucleophilic Acyl Substitution Reactions for Complex Retinoid Structures

Beyond simple esters and amides, this compound can be used to create more complex retinoid structures through various nucleophilic acyl substitution reactions.

One such reaction is the formation of retinoic acid anhydride. This can be achieved by reacting this compound with a carboxylate, such as the sodium salt of retinoic acid, or by the controlled reaction of retinoic acid with thionyl chloride in the presence of pyridine. nih.govcabidigitallibrary.org Acid chlorides can also react with Grignard reagents, which would lead to the formation of tertiary alcohols after reacting with two equivalents of the Grignard reagent. libretexts.org

The versatility of this compound as a synthetic intermediate allows for the covalent attachment of the retinoid structure to a wide range of molecules, facilitating the development of new compounds with tailored properties. google.com

Chemical Reactivity and Mechanistic Investigations of Retinoyl Chloride

Fundamental Principles of Nucleophilic Acyl Substitution in Retinoyl Chloride Chemistry

The reactivity of this compound is centered around the nucleophilic acyl substitution mechanism. vanderbilt.edumasterorganicchemistry.comkhanacademy.org The carbonyl carbon in the this compound molecule is electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. savemyexams.com This makes it a prime target for attack by nucleophiles. The general mechanism proceeds in two main stages: nucleophilic addition and elimination. vanderbilt.edu

First, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. vanderbilt.edukhanacademy.org In this intermediate, the original double bond between carbon and oxygen is broken, and the oxygen atom carries a negative charge. The second stage involves the collapse of this tetrahedral intermediate. The carbon-oxygen double bond is reformed, and the chloride ion is expelled as a leaving group. vanderbilt.edukhanacademy.org Chloride is an excellent leaving group because it is the conjugate base of a strong acid, hydrochloric acid (HCl). khanacademy.org

Specific Reaction Profiles and Mechanistic Elucidation

Hydrolytic Pathways and Product Characterization

In the presence of water, this compound undergoes a vigorous hydrolysis reaction to form retinoic acid and hydrogen chloride. crunchchemistry.co.ukchemguide.co.uk This reaction follows the general nucleophilic acyl substitution mechanism, with water acting as the nucleophile. chemguide.co.uk

The lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion. A final deprotonation step, often facilitated by another water molecule or the expelled chloride ion, yields retinoic acid and hydrochloric acid. chemguide.co.uk The reaction is typically rapid and exothermic. chemguide.co.uk

Table 1: Products of this compound Hydrolysis

| Reactant | Nucleophile | Product 1 | Product 2 |

|---|

Reactions with Alcohols and Phenols for Retinoyl Ester Formation

This compound readily reacts with alcohols and phenols to produce retinoyl esters. savemyexams.comlibretexts.org This process, known as esterification, is a classic example of nucleophilic acyl substitution where the alcohol or phenol (B47542) acts as the nucleophile. savemyexams.com The reaction with alcohols is typically vigorous at room temperature, while the reaction with phenols may require gentle heating. chemguide.co.uksavemyexams.com

The mechanism involves the attack of the lone pair of electrons on the oxygen atom of the alcohol or phenol on the carbonyl carbon of this compound. libretexts.orgchemguide.co.uk This leads to a tetrahedral intermediate, which then collapses to expel the chloride ion and form the ester. A base, such as pyridine (B92270), is sometimes added to neutralize the hydrogen chloride byproduct, driving the reaction to completion. pressbooks.pub The formation of esters from acyl chlorides is generally more efficient than from carboxylic acids because acyl chlorides are more reactive and the reactions tend to go to completion. savemyexams.com

In a study, retinyl tridecanoate (B1259635) was synthesized by reacting retinol (B82714) with tridecanoyl chloride in dichloromethane, with N,N-diisopropylethylamine (DIPEA) used as a base. mdpi.com

Table 2: Synthesis of Retinoyl Esters

| Reactant | Nucleophile | Product | Byproduct |

|---|---|---|---|

| This compound | Alcohol (R-OH) | Retinoyl Ester (Retinoyl-OR) | Hydrogen Chloride (HCl) |

Reactions with Nitrogen-Containing Nucleophiles (Amines and Ammonia) for Amide Synthesis

This compound reacts with ammonia (B1221849), primary amines, and secondary amines to form retinoyl amides. savemyexams.comcognitoedu.orgorgosolver.com This reaction is a nucleophilic acyl substitution where the nitrogen atom of the amine or ammonia acts as the nucleophile. savemyexams.comcognitoedu.org

The lone pair of electrons on the nitrogen atom attacks the carbonyl carbon of the this compound, forming a tetrahedral intermediate. cognitoedu.org This intermediate then collapses, eliminating the chloride ion to form the amide. Typically, two equivalents of the amine or ammonia are used. The first equivalent acts as the nucleophile, while the second acts as a base to neutralize the hydrogen chloride that is formed, producing an ammonium (B1175870) salt. libretexts.orgchemguide.co.uk

For example, N-(all-trans-retinoyl)amino acids have been synthesized by reacting all-trans-retinoyl chloride with an amino acid ester. acs.orgnih.gov

Table 3: Synthesis of Retinoyl Amides

| Reactant | Nucleophile | Product | Byproduct |

|---|---|---|---|

| This compound | Ammonia (NH₃) | Retinamide (B29671) | Ammonium Chloride (NH₄Cl) |

| This compound | Primary Amine (R-NH₂) | N-substituted Retinamide | Alkylammonium Chloride (R-NH₃Cl) |

Reactions with Carboxylic Acids for Acid Anhydride Formation

This compound can react with a carboxylic acid or a carboxylate salt to form a mixed or symmetric acid anhydride. crunchchemistry.co.ukkhanacademy.org This reaction also proceeds via a nucleophilic acyl substitution mechanism. khanacademy.org

When reacting with a carboxylic acid, a base such as pyridine is often used to deprotonate the carboxylic acid, forming a more nucleophilic carboxylate anion. khanacademy.orgpressbooks.pubkhanacademy.org The carboxylate anion then attacks the carbonyl carbon of the this compound. The subsequent collapse of the tetrahedral intermediate eliminates the chloride ion, yielding the acid anhydride. khanacademy.org

Table 4: Formation of Retinoic Anhydride

| Reactant 1 | Reactant 2 | Product | Byproduct |

|---|---|---|---|

| This compound | Retinoic Acid | Retinoic Anhydride | Hydrogen Chloride (HCl) |

Reactions with Organometallic Reagents in Controlled Environments

The reaction of this compound with organometallic reagents can lead to different products depending on the reagent used and the reaction conditions.

With Grignard reagents (R-MgX) and organolithium reagents (R-Li), which are highly reactive, the reaction typically proceeds in two stages. saskoer.cayoutube.comyoutube.com The first stage is a nucleophilic acyl substitution where one equivalent of the organometallic reagent adds to the this compound to form a ketone. youtube.comchemistrysteps.com However, the resulting ketone is also reactive towards the organometallic reagent. youtube.comchemistrysteps.com Therefore, a second equivalent of the reagent will attack the ketone in a nucleophilic addition reaction, which upon acidic workup, yields a tertiary alcohol. youtube.comyoutube.comchemistrysteps.com

In contrast, Gilman reagents (lithium dialkylcuprates, R₂CuLi) are less reactive and more selective. chemistrysteps.comyoutube.comorganicchemistrytutor.com They will react with this compound to form a ketone but will not react further with the ketone product. chemistrysteps.comyoutube.comorganicchemistrytutor.com This allows for the controlled synthesis of retinoyl ketones. chemistrysteps.comorganicchemistrytutor.commasterorganicchemistry.com The reduced reactivity of Gilman reagents is attributed to the less polarized carbon-copper bond compared to the carbon-magnesium or carbon-lithium bond. chemistrysteps.com

Table 5: Reactions of this compound with Organometallic Reagents

| Reagent | Intermediate Product | Final Product (after workup) |

|---|---|---|

| Grignard Reagent (R-MgX) | Retinoyl Ketone | Tertiary Alcohol |

| Organolithium Reagent (R-Li) | Retinoyl Ketone | Tertiary Alcohol |

Derivatization Strategies Utilizing Retinoyl Chloride in Advanced Analytical Chemistry

Design and Synthesis of Retinoyl Chloride-Derived Analytical Reagents

The primary role of this compound in analytical chemistry is not as a direct reagent but as a highly reactive intermediate for the synthesis of custom analytical derivatives. The design of these reagents involves the strategic replacement of the chloride with a functional moiety that imparts desirable analytical characteristics, such as improved detectability or altered chromatographic behavior.

The synthesis typically begins with the conversion of all-trans-retinoic acid to all-trans-retinoyl chloride. This is commonly achieved by treating retinoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. smolecule.comnih.gov The resulting this compound is highly susceptible to nucleophilic attack, allowing it to react readily with a wide range of nucleophiles, primarily alcohols and amines. smolecule.com

Synthesis of Retinamides: Reaction of this compound with primary or secondary amines yields retinamides. This reaction is fundamental for creating derivatives with enhanced ionization properties for mass spectrometry. For example, reacting this compound with an amine containing a tertiary amino group introduces a readily protonated site, which is beneficial for positive-ion electrospray ionization. smolecule.commdpi.com

Synthesis of Retinyl Esters: Reaction with alcohols produces retinyl esters. This strategy can be used to attach chromophoric or fluorophoric groups, creating probes for UV-Vis or fluorescence detection, or to simply alter the polarity of the molecule for better chromatographic separation. smolecule.com

A notable example of a biologically relevant derivative synthesized via this intermediate is N-(4-hydroxyphenyl)retinamide (4-HPR), which is produced through the reaction of this compound with 4-aminophenol. google.com This demonstrates the utility of this compound in creating specific amide derivatives for further study. The general principle involves converting the carboxylic acid to the more reactive acid chloride to facilitate the formation of amide or ester bonds that would otherwise be difficult to form directly. nih.gov

Applications in Chromatographic and Mass Spectrometric Analysis

The derivatization of retinoic acid, facilitated by the this compound intermediate, directly addresses major challenges in the analytical measurement of retinoids, enhancing both separation and detection.

The natural family of retinoids encompasses compounds with a wide range of polarities, from the relatively apolar retinyl esters to the more polar retinoic acid and the nonpolar parent retinol (B82714). nih.gov This difference in polarity can make simultaneous analysis and baseline separation of all retinoid isomers and metabolites within a single chromatographic run challenging. umich.edu

Derivatization of the polar carboxylic acid group of retinoic acid into a less polar amide or ester significantly alters its chromatographic properties. This chemical modification reduces the polarity of the molecule, causing it to be retained longer on reverse-phase HPLC columns. This shift in retention time can be exploited to move the retinoic acid peak away from co-eluting interferences present in complex biological samples, leading to improved resolution and more accurate quantification. nih.govumich.edu

Table 1: Impact of Derivatization on Retinoic Acid Properties for Chromatography

| Property | Original Molecule (Retinoic Acid) | Derivative (e.g., Retinyl Ester/Amide) | Chromatographic Implication |

|---|---|---|---|

| Polarity | High (due to -COOH group) | Low to Medium (ester/amide group) | Alters retention time on reverse-phase columns, enabling separation from interfering polar compounds. |

| Structure | Carboxylic Acid | Ester or Amide | Changes interaction with the stationary phase, allowing for fine-tuning of separation selectivity. |

While retinoic acid can be detected by mass spectrometry (MS), achieving the low detection limits required for trace analysis in biological tissues can be difficult due to suboptimal ionization efficiency. mdpi.comnih.gov Chemical derivatization is a powerful strategy to enhance MS sensitivity by introducing a functional group that is more easily ionized. mdpi.commdpi.comnih.gov

The conversion of the carboxylic acid of retinoic acid into a derivative containing a basic nitrogen atom is a common and effective approach. mdpi.com This is achieved by first activating the carboxylic acid (a process for which this compound is a classic intermediate) and then reacting it with a suitable amine, such as N,N-dimethylpiperazine. mdpi.commdpi.com The resulting amide derivative contains a tertiary amine group that readily accepts a proton, forming a stable positive ion in the MS source. This derivatization dramatically improves the signal response in positive electrospray ionization (ESI) or paper spray ionization (PSI) mass spectrometry. mdpi.com Research has shown that this derivatization can increase the detection limit by approximately 50-fold, enabling precise quantification at much lower concentrations. mdpi.com

Biological and Biomedical Research Applications of Retinoyl Chloride Derivatives

Synthesis of Biologically Active Retinoid Analogues

The chemical instability of many retinoids necessitates the development of more stable, synthetically accessible analogues for research and therapeutic consideration. Retinoyl chloride is a key reagent in this endeavor, facilitating the creation of derivatives with modified terminal groups that can alter the compound's biological activity, receptor binding affinity, and metabolic stability.

A significant application of this compound is in the synthesis of N-(retinoyl)amino acids, a class of compounds investigated for their potential in cancer chemoprevention. The synthesis involves the reaction of all-trans- or 13-cis-retinoyl chloride with an amino acid ester, followed by hydrolysis of the ester group to yield the final N-(retinoyl)amino acid. nih.govacs.org This method has been successfully used to prepare a variety of derivatives. nih.gov

Researchers have synthesized N-(all-trans-retinoyl) derivatives of several amino acids, including leucine, phenylalanine, alanine, tyrosine, and glutamic acid. nih.govresearchgate.net Similarly, 13-cis-retinoyl derivatives of leucine, phenylalanine, alanine, and glycine (B1666218) have also been prepared. nih.gov

These synthetic retinoylamino acids have been evaluated in preclinical models of chemoprevention. nih.gov In hamster trachea organ culture assays, a system used to assess the reversal of squamous metaplasia (a pre-cancerous condition), these compounds were found to be biologically active. nih.govnih.gov While generally less potent than the parent retinoic acid in this specific assay, the derivatives of leucine, alanine, and phenylalanine demonstrated activity comparable to that of other retinamides known to be effective in suppressing bladder carcinogenesis in vivo. nih.gov Furthermore, some of these N-(retinoyl)amino acids exhibited moderate cytotoxicity against cultured murine leukemia and human epidermoid carcinoma cells. nih.gov

Table 1: Synthesized N-(Retinoyl)amino Acid Derivatives and In Vitro Activity A selection of derivatives synthesized via this compound and their activity noted in hamster trachea organ culture assays.

| Retinoyl Isomer | Amino Acid Conjugate | Observed In Vitro Activity nih.gov |

|---|---|---|

| all-trans | Leucine | Active; similar to retinamides effective in vivo |

| all-trans | Phenylalanine | Active; similar to retinamides effective in vivo |

| all-trans | Alanine | Active; similar to retinamides effective in vivo |

| all-trans | Tyrosine | Active |

| all-trans | Glutamic Acid | Active |

| 13-cis | Leucine | Active |

| 13-cis | Phenylalanine | Active |

| 13-cis | Alanine | Active |

| 13-cis | Glycine | Active |

Design of Ligands for Retinoid Receptor Studies and Mechanistic Insights

Retinoids exert many of their biological effects by binding to and activating nuclear receptors—the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). researchgate.netoup.com To probe the function of these receptors and understand their complex signaling pathways, researchers design and synthesize specific ligands, often using this compound as a starting point. plos.org

The synthesis of retinoid amides from this compound and various amine derivatives is a common strategy to generate libraries of novel compounds. plos.org These compounds can then be screened to identify potent and selective receptor modulators. plos.orgoup.com A prominent example is the synthetic retinoid N-(4-hydroxyphenyl)retinamide (4-HPR), or fenretinide (B1684555), which is prepared from this compound. nih.gov

The study of 4-HPR and its analogues provides crucial mechanistic insights. While some reports suggest 4-HPR can activate RARs, others find it has a low affinity for these receptors and may induce apoptosis through receptor-independent pathways. nih.govaacrjournals.org This dual mechanism of action—a receptor-dependent induction of cell differentiation at low doses and a receptor-independent induction of cell death at higher doses—highlights the complex signaling roles that synthetic retinoids can play. aacrjournals.org The ability to synthesize a wide range of analogues via this compound allows for detailed structure-activity relationship studies to dissect these different pathways. nih.gov By modifying the structure, researchers can create ligands that are highly selective for specific receptor heterodimers (e.g., RXR:PPARγ), which helps to isolate the functions of individual signaling pathways and can lead to the development of compounds with more targeted therapeutic effects. oup.comiomcworld.com

Investigation of Retinoid Metabolism Pathways through Synthetic Intermediates

The body tightly regulates retinoid levels through a complex network of metabolic enzymes, primarily from the cytochrome P450 (CYP) family, such as CYP26. mdpi.com These enzymes convert retinoic acid into more polar, oxidized metabolites like 4-hydroxy-retinoic acid and 4-oxo-retinoic acid, which are then often conjugated and excreted. mdpi.com Understanding this metabolic cascade is crucial for predicting the efficacy and clearance of retinoid-based drugs.

Synthetic retinoids created using this compound serve as valuable tools for these investigations. The metabolism of a synthetic analogue like fenretinide (4-HPR) can be studied to reveal novel biological activities. For instance, 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR), a polar metabolite of fenretinide, has been shown to be a potent anticancer agent. plos.orgresearchgate.net

Interestingly, the mechanism of this metabolite differs from its parent compound. Unlike fenretinide, 4-oxo-4-HPR inhibits tubulin polymerization, causing mitotic arrest, and also induces apoptosis through the generation of reactive oxygen species (ROS). plos.orgresearchgate.net The discovery that this metabolite has at least two independent mechanisms of action provides a rationale for its increased potency and its effectiveness in cancer cells that may be resistant to the parent drug. plos.orgresearchgate.net By synthesizing and studying the biological effects of these metabolic intermediates, researchers can gain deeper insights into the natural pathways of retinoid catabolism and identify new molecular targets for therapeutic intervention. researchgate.net

Advanced Methodologies for Characterization and Quantification of Retinoyl Chloride and Its Derivatives in Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental in separating retinoyl chloride derivatives from complex matrices. High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the primary techniques employed for this purpose, offering distinct advantages in resolution, speed, and sensitivity.

High-Performance Liquid Chromatography (HPLC) Approaches for Purity and Isomer Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the routine analysis of retinoids. nih.gov Due to the varying chemical properties and polarities of retinoid metabolites, separating them accurately often requires robust chromatographic methods. nih.govjfda-online.com Reversed-phase HPLC is most commonly used for this purpose, as it effectively separates compounds like retinol (B82714), retinal, and retinoic acid based on their hydrophobicity. jfda-online.commdpi.com The separation process relies on the distribution of the analyte between a liquid mobile phase and a solid stationary phase, typically a C18 reverse-phase column. mdpi.com

A significant challenge in retinoid analysis is the resolution of geometric isomers, such as all-trans and cis isomers, which can have different biological activities. nih.gov HPLC has proven capable of separating the various cis-trans isomers of vitamin A and its commercially available esters. mdpi.com Researchers have developed specific isocratic HPLC methods that can simultaneously measure multiple retinoids. For instance, one method uses an acidic buffered mobile phase (85% methanol (B129727) and 15% 0.01 M sodium acetate (B1210297) buffer, pH 5.2) with a C18 reversed-phase column to separate retinol, retinal, all-trans-retinoic acid, and 13-cis-retinoic acid in under 14 minutes. jfda-online.com Detection is typically achieved using UV detectors, which measure the absorbance of the compound at a specific wavelength, or by coupling fluorescence and UV detection to maximize sensitivity for each compound. jfda-online.commdpi.com

Ultra-High-Performance Liquid Chromatography (UHPLC) Advancements

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant evolution of HPLC technology, offering substantial improvements in speed, resolution, and sensitivity. eag.comnih.gov The primary distinction of UHPLC is its use of columns with smaller particle sizes (typically less than 2 µm), compared to the 5 µm particles common in traditional HPLC. eag.com These smaller particles provide greater separation efficiency and resolution, but require much higher operating pressures (up to 100 MPa or 15,000 psi) to push the mobile phase through the column. eag.comnih.gov

The advantages of UHPLC are particularly evident in the analysis of complex mixtures, such as those containing multiple retinoid derivatives. americanpharmaceuticalreview.com The technique's high throughput and superior separation efficiency allow for the rapid and reliable determination of various compounds in a complex matrix. americanpharmaceuticalreview.com Studies comparing UHPLC and HPLC for the analysis of retinol and α-tocopherol have shown that UHPLC can significantly reduce analysis time while maintaining excellent separation performance. researchgate.net This efficiency makes UHPLC an ideal chromatographic technique for stability-indicating assays and the analysis of potential degradation products. americanpharmaceuticalreview.com Furthermore, the coupling of UHPLC with mass spectrometry provides a powerful tool for the determination of constituents in complex samples. nih.gov

Table 1: Comparison of Typical HPLC and UHPLC System Parameters

| Parameter | HPLC | UHPLC |

|---|---|---|

| Column Particle Size | ~5 µm | < 2 µm |

| Operating Pressure | ~40 MPa | Up to 100-150 MPa |

| Analysis Time | Longer | Faster |

| Resolution | Good | Higher |

| Solvent Consumption | Higher | Lower |

| Sensitivity | Good | Better |

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural analysis and quantification of retinoids, prized for its high sensitivity and specificity. currenta.demdpi.com When coupled with liquid chromatography, it provides definitive mass identification of separated analytes.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols for Structural Elucidation and Trace Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. 360biolabs.com This method is widely used for the identification, quantification, and structural elucidation of molecules across various applications, from metabolite identification to drug development. 360biolabs.com In an LC-MS/MS system, compounds separated by the LC column are ionized (e.g., via electrospray ionization, ESI) and enter the mass spectrometer. agri.edu.tr The first quadrupole filters ions by their mass-to-charge (m/z) ratio, which are then fragmented in a collision cell. A second quadrupole analyzes these fragments, providing structural information and enabling highly specific quantification. agri.edu.tr

For retinoid analysis, triple-quadrupole LC-MS/MS is considered one of the most effective detection methods available. nih.gov It offers exceptional sensitivity and specificity, does not require the chemical derivatization that some other methods need, and provides definitive mass identification. nih.gov This makes it possible to quantify substances at very low concentrations (ng/pg levels). agri.edu.tr Specific, sensitive, and robust LC-MS/MS methods have been developed for the simultaneous quantification of numerous retinoids and their metabolites in biological matrices like serum. thermofisher.comuaeu.ac.ae These methods often utilize simple sample preparation steps, such as protein precipitation followed by liquid-liquid extraction, and can achieve the required sensitivity and accuracy across a relevant dynamic range. thermofisher.com

Reactive Paper Spray Ionization Mass Spectrometry (RPSI-MS) for Rapid Analysis

Reactive Paper Spray Ionization Mass Spectrometry (RPSI-MS) is an innovative and rapid analytical technique that combines paper spray ionization with online chemical derivatization. mdpi.commdpi.com This method is particularly useful for the fast detection of compounds in complex mixtures that have low mass spectrometric responses or are not easily ionized, such as retinoic acid. mdpi.commdpi.com Standard paper spray ionization (PSI-MS) is an ambient ionization method that requires minimal sample pretreatment, saving time and cost compared to traditional MS techniques. mdpi.com

In RPSI-MS, a derivatization reagent is added to the paper substrate to react with the target analyte. mdpi.com For the analysis of retinoic acid, which contains a carboxyl functional group, a reagent like N'-dimethylpiperazine is used to react with the acid at room temperature. mdpi.comresearchgate.net This derivatization adds a permanent positive charge to the retinoic acid molecule, significantly enhancing its ionization capability and improving its detection by mass spectrometry. nih.gov Studies have shown that this derivatization can increase the detection limit by approximately 50 times compared to the non-derivatized compound. nih.gov The RPSI-MS method has demonstrated good linearity and low limits of detection (LOD) and quantification (LOQ), making it a quick, sensitive, and accurate approach for screening retinoids in complex matrices like cosmetics. nih.govnih.gov

Table 2: Performance of RPSI-MS Method for Retinoic Acid Detection

| Parameter | Result |

|---|---|

| Linearity Range | 0.005–1 µg·mL⁻¹ |

| Limit of Detection (LOD) | 0.0013 µg·mL⁻¹ |

| Limit of Quantification (LOQ) | 0.0043 µg·mL⁻¹ |

| Sample Recoveries | 95–105% |

Data sourced from a study using N,N-dimethylpiperazine iodide as the derivatization reagent. nih.gov

Spectroscopic and Structural Elucidation Methods

The definitive identification of this compound and its novel derivatives relies on a combination of spectroscopic techniques. While chromatography and mass spectrometry are crucial, a complete structural confirmation often requires orthogonal methods that provide complementary information. currenta.de The practical approach to determining a chemical structure involves a strategic application of several techniques. studypug.com

Mass spectrometry (MS) is a primary tool, providing the precise molecular mass of a compound and, through high-resolution MS, its elemental formula. currenta.destudypug.com Fragmentation patterns observed in MS/MS experiments offer valuable clues about the molecule's substructures. currenta.de

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is essential for mapping the carbon skeleton and determining the connectivity of atoms within the molecule. studypug.comintertek.com It provides detailed information about the chemical environment of hydrogen and carbon atoms, allowing for the elucidation of the molecule's specific arrangement. studypug.com

Infrared (IR) spectroscopy complements these techniques by identifying the functional groups present in the molecule. studypug.com It works by measuring the absorption of infrared radiation by specific chemical bonds, each of which vibrates at a characteristic frequency. studypug.com The combination of information from MS (what it weighs), IR (what functional groups it has), and NMR (how the atoms are connected) allows chemists to piece together and confirm the complete structure of a new chemical entity. studypug.comintertek.com

Table 3: Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 5363753 |

| Retinoic acid (Tretinoin) | 444795 |

| Retinol | 445354 |

| Retinal | 445373 |

| 13-cis-Retinoic acid (Isotretinoin) | 5282379 |

| Retinyl acetate | 445453 |

| Retinyl palmitate | 5280533 |

| α-Tocopherol | 14985 |

| N'-dimethylpiperazine | 75908 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure of organic compounds. For this compound derivatives, both ¹H and ¹³C NMR are instrumental in confirming their identity and purity. acs.orgcore.ac.uk

In the ¹H NMR spectrum of a retinoyl derivative, the protons on the polyene chain exhibit characteristic chemical shifts in the olefinic region (typically between 5.0 and 7.0 ppm). The protons of the β-ionone ring and the methyl groups also show distinct signals that can be assigned to confirm the retinoid backbone. researchgate.net For instance, in a study of N,N'-dicyclohexyl-N1-(all-trans-retinoyl)urea, a derivative synthesized from this compound, the ten olefinic protons of the all-trans-retinoic acid (atRA) moiety were observed in the ¹³C-NMR spectrum at δ values ranging from 121.5 to 149.0 ppm. researchgate.net

¹³C NMR spectroscopy provides further structural confirmation by identifying the carbon skeleton. The carbonyl carbon of the acyl group in retinoyl derivatives typically appears at a downfield chemical shift. The numerous sp²-hybridized carbons of the polyene chain can also be individually resolved, providing a carbon "fingerprint" of the molecule. researchgate.net Quantum mechanics/molecular mechanics (QM/MM) hybrid methods have been employed to investigate the NMR spectra of the retinyl chromophore, offering a first-principle interpretation of the experimental data. acs.orgcore.ac.uk

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Retinoid Derivatives

| Functional Group | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

| Olefinic Protons | 5.0 - 7.0 | 100 - 150 |

| Carbonyl Carbon | - | 160 - 180 |

| Methyl Protons | 1.0 - 2.5 | 10 - 30 |

Note: Specific chemical shifts can vary depending on the solvent and the specific derivative.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the context of this compound and its derivatives, IR spectroscopy can confirm the presence of key structural features. The IR spectrum of a retinoid is characterized by several key absorption bands. nih.gov

A strong absorption band in the region of 1650-1620 cm⁻¹ is characteristic of the C=C stretching vibrations of the conjugated polyene chain. nih.gov For retinoids with a conjugated C=O group, a band is typically observed between 1730 and 1630 cm⁻¹. nih.gov The presence of trans double bonds can be confirmed by an absorbance at 990 to 955 cm⁻¹. nih.gov

When this compound reacts to form derivatives such as esters or amides, the IR spectrum will show characteristic bands for these new functional groups. For example, the formation of a retinyl ester would be indicated by a strong C=O stretching band for the ester group, typically around 1735 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for Retinoids

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (conjugated) | 1730 - 1630 |

| C=C (conjugated) | 1650 - 1620 |

| C-H (alkene) | 3100 - 3000 |

| C-H (alkane) | < 3000 |

| trans C=C | 990 - 955 |

X-ray Crystallography for Molecular Structure Determination of Derivatives

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org While obtaining a suitable crystal of the highly reactive this compound itself is challenging, X-ray crystallography is extensively used to determine the structures of its more stable derivatives. nih.govnih.gov

Future Perspectives and Emerging Avenues in Retinoyl Chloride Research

Development of Green Chemistry Approaches for Retinoyl Chloride Synthesis

The conventional synthesis of this compound has often relied on chlorinating agents like thionyl chloride and phosphorus trichloride (B1173362). While effective, these reagents raise environmental and safety concerns due to the generation of hazardous byproducts such as sulfur dioxide, hydrochloric acid, and phosphorus-based waste. nih.gov Consequently, a significant future direction in this compound research is the adoption of green chemistry principles to create more sustainable and safer synthetic pathways. blogspot.com

A primary focus of this green approach is the substitution of hazardous reagents. Oxalyl chloride presents a promising alternative, as it functions under milder conditions and yields gaseous byproducts (CO, CO₂, HCl) that are more easily managed than the residues from traditional agents. stepscience.com Another advanced method involves using dimethylchloroformamidinium chloride, which facilitates the conversion of retinoic acid to this compound with high yield and purity under gentle conditions and in a shorter timeframe, thus minimizing the decomposition of the sensitive retinoid structure and reducing waste. nih.gov The development of catalytic methods, a core principle of green chemistry, remains a key objective for this compound synthesis, aiming to use substances that can be regenerated and reused in multiple reaction cycles.

Further advancements are anticipated through the use of safer, alternative solvent systems to replace common chlorinated solvents like dichloromethane. Additionally, optimizing reaction conditions for greater energy efficiency is an area of active development. The most innovative green frontier may be in biosynthesis. Although direct enzymatic production of this compound is not yet established, successes in metabolic engineering, such as the production of retinyl esters in microorganisms like Yarrowia lipolytica, suggest a promising future. nih.gov This could pave the way for biocatalytic systems capable of sustainably producing retinoic acid precursors and potentially this compound itself, thereby avoiding the need for harsh chemical reagents entirely.

Exploration of Novel Biologically Active this compound-Derived Compounds for Therapeutic Development

This compound stands out as a crucial and highly reactive intermediate for the synthesis of a wide range of novel retinoid derivatives with significant therapeutic potential. The reactivity of its acyl chloride functional group allows for straightforward reactions with nucleophiles like alcohols and amines, leading to the formation of diverse esters and amides. This chemical versatility is strategically employed to modify the parent retinoic acid structure, aiming to enhance stability, improve bioavailability, and fine-tune biological activity for specific targets in therapeutic areas such as oncology and dermatology. researchgate.netbeilstein-journals.orgworktribe.com

A major area of investigation involves the synthesis of novel retinamides. For instance, N-(4-hydroxyphenyl)retinamide (4-HPR), derived from this compound, has been studied for its chemopreventive properties. Subsequent research has yielded new retinamide (B29671) derivatives demonstrating markedly improved cytotoxicity against colon cancer cells when compared to the original compound. wikipedia.org In parallel, O-acylated retinoate derivatives have been synthesized which, in contrast to some retinamides, effectively activate all three subtypes of the retinoic acid receptor (RAR) to a level comparable to all-trans retinoic acid (ATRA). wikipedia.org

Another promising strategy is the creation of hybrid molecules that merge the biological activities of retinoic acid with other beneficial compounds. Retinyl retinoate, a hybrid of retinol (B82714) and retinoic acid, shows enhanced thermal and photostability, lower cellular toxicity than retinol, and superior collagen synthesis capabilities. dissolutiontech.comreddit.com Similarly, retinyl ascorbate, also synthesized via this compound, functions as a co-drug that combines the antioxidant and skin-protective effects of both vitamin A and vitamin C to combat skin damage caused by free radicals. wikipedia.org These developments underscore the strategic importance of this compound as a building block for novel therapeutic agents with tailored properties.

| Derivative Class | Specific Compound Example | Key Research Finding / Therapeutic Potential |

| Retinamide | Novel N-acylated retinamide derivatives (e.g., 4A) | Showed approximately five-fold better cytotoxicity against HCT116 colon cancer cells than the prototype N-(4-hydroxyphenyl)retinamide (4-HPR). wikipedia.org |

| Retinoate (Ester) | Novel O-acylated retinoate derivatives (e.g., 5B) | Activated all three RAR isotypes and demonstrated about 13-fold better cytotoxicity against HCT116 cells than 4-HPR. wikipedia.org |

| Hybrid Molecule (Ester) | Retinyl Retinoate | Enhanced thermal and photostability compared to retinol, with superior effects on collagen synthesis, making it suitable for anti-aging skin treatments. dissolutiontech.comreddit.com |

| Hybrid Molecule (Ester) | Retinyl Ascorbate | Combines benefits of Vitamin A and C for treating UV-induced skin damage by acting as an antioxidant. wikipedia.org |

| This table is interactive. Click on the headers to sort the data. |

Integration of Computational Chemistry and Machine Learning in Reactivity Prediction and Drug Design

While the high reactivity of this compound is advantageous for synthesis, it also complicates reactions, potentially leading to unwanted side products. Computational chemistry and machine learning (ML) are becoming indispensable tools for predicting and controlling this reactivity and for accelerating the design of new drugs based on this compound. mt.com Quantum chemical methods can model the electronic structure of this compound, allowing for the prediction of its reactivity with various nucleophiles and aiding chemists in selecting optimal conditions to maximize yields and purity. americanpharmaceuticalreview.comresearchgate.net

Machine learning provides a powerful, data-driven approach to complement these theoretical models. rsc.orgmt.com By training on vast datasets of chemical reactions, ML algorithms can predict the outcomes of novel reactions. For this compound, an ML model could forecast its stability under different solvents and temperatures or identify the most probable products of a reaction with a complex molecule. This predictive capability can dramatically decrease the need for extensive empirical experimentation.

In the context of drug design, these computational tools are particularly transformative. Generative models and other ML techniques can create extensive virtual libraries of potential this compound derivatives. Subsequently, other algorithms can perform in silico screening, predicting key properties of these virtual molecules, such as their binding affinity to therapeutic targets like retinoic acid receptors (RAR) and retinoid X receptors (RXR), as well as their ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. This process enables researchers to prioritize the most promising candidates for physical synthesis and biological evaluation, thereby streamlining the drug discovery pipeline. mt.com

Advanced Analytical Techniques for In Situ and Real-Time Monitoring of Reactions and Biological Processes

The reactive and often transient nature of this compound makes conventional offline analytical methods challenging. Advanced analytical techniques that permit in situ and real-time monitoring are essential for fully understanding and optimizing its synthesis and subsequent reactions. These methods, often categorized under Process Analytical Technology (PAT), are designed to ensure process quality by continuously monitoring critical parameters. nih.govdissolutiontech.com

Fourier Transform Infrared (FTIR) spectroscopy is a key technology in this domain. By using an immersion probe (such as ReactIR), researchers can directly and continuously monitor the chemical composition of a reaction. The acyl chloride's carbonyl (C=O) group has a strong, characteristic absorption band at a high frequency (around 1780-1815 cm⁻¹), which is clearly distinguishable from the starting carboxylic acid and the final product. blogspot.comrsc.org This allows for the precise, real-time tracking of both the formation of this compound and its consumption, providing immediate data on reaction kinetics, intermediate stability, and endpoint determination. rsc.org

In-line Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique, made more accessible by modern benchtop systems. researchgate.netwikipedia.org By flowing the reaction mixture through the spectrometer, detailed structural information about reactants, intermediates, and products can be acquired as the reaction progresses. beilstein-journals.orgworktribe.com This method provides quantitative data on reaction conversion and yield in real time without requiring separate calibration steps. For investigating biological systems, techniques like fluorescence resonance energy transfer (FRET) enable the real-time monitoring of retinoid transport and binding, offering high-sensitivity insights into how these molecules interact with cellular machinery. nih.gov

Q & A

Q. What are the optimal synthetic conditions for preparing retinoyl chloride from retinoic acid, and how is purity ensured?

this compound is synthesized by reacting retinoic acid (RA) with thionyl chloride (SOCl₂) or oxalyl chloride, typically in anhydrous dichloromethane or toluene under nitrogen atmosphere. The reaction requires catalytic dimethylformamide (DMF) to activate the acid chloride formation. Post-synthesis, excess reagents are removed under reduced pressure, and the product is purified via recrystallization or chromatography. Purity is confirmed using nuclear magnetic resonance (NMR; ≥95% purity) and high-performance liquid chromatography (HPLC; retention time matching authentic standards) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

Key methods include:

- ¹H/¹³C NMR spectroscopy : To confirm the acyl chloride functional group (C=O stretch at ~1800 cm⁻¹ in IR) and absence of residual retinoic acid.

- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) or gas chromatography-mass spectrometry (GC-MS) for molecular ion peaks (e.g., m/z 328.5 for this compound).

- Elemental analysis : To validate stoichiometry (C₂₀H₂₇ClO₂ requires C: 69.25%, H: 7.85%, Cl: 10.22%) .

Q. What storage conditions prevent this compound degradation in laboratory settings?

this compound is light- and moisture-sensitive. Store under inert gas (argon or nitrogen) at –20°C in amber glass vials. Stability tests show <5% degradation over 30 days under these conditions, monitored via HPLC .

Advanced Research Questions

Q. How does the reactivity of this compound vary with nucleophiles (e.g., amines, alcohols) in conjugation reactions?

this compound undergoes nucleophilic acyl substitution, but its reactivity depends on steric and electronic factors. For example:

- Primary amines (e.g., aniline derivatives): Form stable amides at 0–5°C in THF with >80% yield.

- Phenolic hydroxyl groups : Require selective deprotonation (e.g., using 0.9 equivalents of base) to avoid competing glucose hydroxyl reactions, as seen in glucosyl-conjugate synthesis . Kinetic studies (UV-Vis monitoring) reveal faster reaction rates with aromatic vs. aliphatic nucleophiles due to resonance stabilization .

Q. How can contradictory data on this compound quantification in biological matrices be resolved?

Discrepancies arise from matrix effects (e.g., lipid interference in serum). Solutions include:

- Normal-phase HPLC : Separates this compound from retinyl esters and retinol, with detection limits of 0.1 ng/mL .

- Internal standardization : Use deuterated this compound (d₃-retinoyl chloride) to correct for recovery variations.

- Validation via LC-MS/MS : Provides higher specificity compared to UV-based methods .

Q. What experimental designs are optimal for studying this compound’s stability under varying pH and temperature?

- pH stability : Incubate this compound in buffered solutions (pH 2–10) at 25°C, sampling at intervals (0, 6, 12, 24 hrs) for HPLC analysis. Degradation peaks (e.g., retinoic acid) indicate hydrolysis rates.

- Thermal stability : Use differential scanning calorimetry (DSC) to determine decomposition onset temperatures (~80°C).

- Kinetic modeling : Apply Arrhenius equations to predict shelf life under different storage conditions .

Q. How can this compound’s selectivity in modifying biomolecules (e.g., proteins, lipids) be enhanced?

- Protecting-group strategies : Temporarily block competing functional groups (e.g., thiols in cysteine) using trityl chloride before retinoylation.

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to improve solubility and reduce side reactions.

- Chemoselective catalysts : Employ DMAP (4-dimethylaminopyridine) to accelerate acyl transfer to primary amines .

Methodological Considerations

- Ethical and replicability guidelines : Adhere to NIH preclinical reporting standards, including detailed experimental protocols and statistical validation (e.g., n ≥ 3 replicates, ANOVA for significance testing) .

- Data interpretation : Use multivariate analysis (PCA or PLS) to correlate this compound’s chemical properties (e.g., logP, polar surface area) with biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.